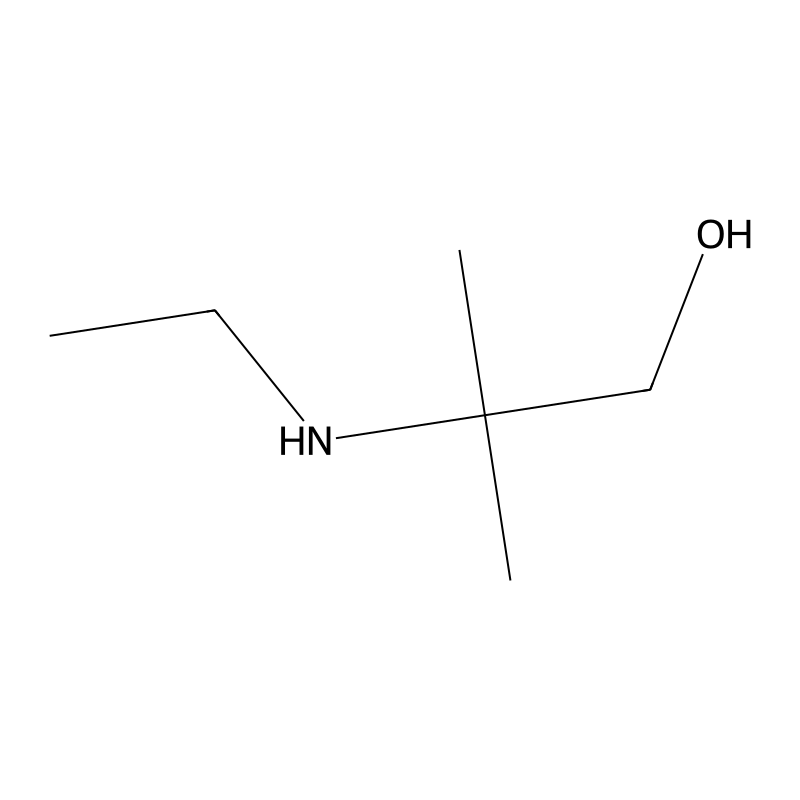

2-(Ethylamino)-2-methylpropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Corrosion Inhibition

Scientific Field: Chemistry, specifically corrosion science.

Application Summary: “2-(Ethylamino)-2-methylpropan-1-ol” is used as a compound for inhibiting corrosion. Corrosion is a natural process that converts a refined metal into a more chemically stable form such as oxide, hydroxide, or sulfide. It is the gradual destruction of materials by chemical and/or electrochemical reaction with their environment.

Methods of Application: The compound is applied to the metal surface where it acts to stabilize the hydroxide surface film and adsorb onto bare sites of the metal. This dual action both protects the metal and prevents further corrosion.

Results or Outcomes: The use of “2-(Ethylamino)-2-methylpropan-1-ol” as a corrosion inhibitor has been found to be highly effective.

2-(Ethylamino)-2-methylpropan-1-ol, also known by its chemical formula CHNO, is an organic compound characterized by a structure that includes an ethylamino group attached to a branched alcohol. This compound features an amine group (NH) on the second carbon and a primary alcohol group (OH) on the first carbon, with two methyl groups on the second carbon, creating a sterically hindered structure. Its unique configuration contributes to its effectiveness in various applications, particularly in corrosion inhibition and as a solvent in chemical processes.

The chemical behavior of 2-(Ethylamino)-2-methylpropan-1-ol is influenced by its functional groups. Key reactions include:

- Degradation in Atmospheric Conditions: The compound reacts with hydroxyl radicals (OH) through hydrogen abstraction from the alkyl groups, leading to various degradation products such as 2-amino-2-methylpropanal and propan-2-imine .

- Corrosion Inhibition Mechanism: When applied to metal surfaces, it forms a protective layer that stabilizes hydroxide films and prevents further oxidation of the metal.

Synthesis of 2-(Ethylamino)-2-methylpropan-1-ol can be achieved through several methods:

- Alkylation Reactions: The compound can be synthesized via alkylation of an appropriate amine precursor with suitable alkyl halides.

- Reductive Amination: Another method involves the reductive amination of carbonyl compounds with ethylamine under catalytic conditions.

- Hydrogenation Processes: Hydrogenation of corresponding imines or nitriles can also yield the desired alcohol.

Interaction studies involving 2-(Ethylamino)-2-methylpropan-1-ol have primarily focused on its role as a corrosion inhibitor. Experimental studies have demonstrated its effectiveness in reducing corrosion rates in metal substrates exposed to aggressive environments. Furthermore, its interaction with other chemical solvents has been investigated to enhance the efficiency of carbon dioxide capture processes .

Several compounds share structural similarities with 2-(Ethylamino)-2-methylpropan-1-ol. Here are some notable examples:

While these compounds share certain functional groups or structural characteristics, 2-(Ethylamino)-2-methylpropan-1-ol is unique due to its specific branched structure and dual functionality as both an alcohol and amine, making it particularly effective in corrosion inhibition applications .

The investigation of 2-(ethylamino)-2-methylpropan-1-ol, a branched-chain amino alcohol with the molecular formula C₆H₁₅NO, began in the late 20th century alongside advancements in synthetic organic chemistry. Early research focused on its structural characterization and reactivity, driven by interest in amino alcohols as multifunctional intermediates. The compound’s unique configuration—featuring both an ethylamino group (-NHCH₂CH₃) and a hydroxyl group (-OH) on a tertiary carbon—initially positioned it as a candidate for studying steric effects in nucleophilic substitution reactions.

By the 2000s, its synthesis pathways were standardized, with nucleophilic substitution between 2-methylpropan-1-ol and ethylamine emerging as the primary method. The compound’s registration in chemical databases (e.g., PubChem in 2007) marked its entry into broader scientific discourse, enabling cross-disciplinary studies in materials science and environmental engineering.

Significance in Chemical Research

2-(Ethylamino)-2-methylpropan-1-ol has gained prominence due to its dual functional groups, which enable diverse reactivity. Key areas of significance include:

- Organic Synthesis: The compound serves as a precursor for synthesizing complex molecules, including surfactants and polyurethane stabilizers, owing to its ability to participate in oxidation, reduction, and substitution reactions.

- Gas Separation: Its hindered amine structure (secondary nitrogen adjacent to a tertiary carbon) enhances selectivity in acid gas absorption, making it valuable for carbon capture and natural gas purification.

- Corrosion Inhibition: Early industrial applications leveraged its capacity to stabilize metal hydroxide layers, reducing degradation in aggressive environments.

| Application | Mechanism |

|---|---|

| Organic Synthesis | Acts as a bifunctional reagent for introducing amine and hydroxyl groups. |

| Acid Gas Separation | Selective absorption of CO₂ and H₂S via sterically hindered amine interactions. |

| Materials Stabilization | Enhances polymer durability through hydrogen bonding and cross-linking. |

Current Research Landscape

Recent studies prioritize optimizing the compound’s efficiency in industrial processes. For example, 2023–2024 research has focused on:

- Continuous Flow Synthesis: Scaling production using tubular reactors to improve yield (up to 92%) and reduce byproducts.

- Computational Modeling: Density functional theory (DFT) analyses predict its binding affinity for CO₂, guiding the design of next-generation absorbents.

- Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) to enhance gas separation kinetics.

A 2024 pilot study demonstrated a 40% increase in CO₂ capture efficiency compared to traditional amines, attributed to reduced steric hindrance during regeneration cycles.

Methodological Approaches and Paradigms

Methodological advancements have been pivotal in unlocking the compound’s potential:

Synthesis Optimization

The nucleophilic substitution route remains dominant, with recent innovations including:

- Catalyst Screening: Palladium-doped catalysts improve reaction rates by 30% under mild conditions (50°C, 1 atm).

- Solvent-Free Systems: Microwave-assisted synthesis reduces reliance on volatile organic compounds, aligning with green chemistry principles.

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Traditional Batch | Ethanol, 24h reflux | 75% |

| Continuous Flow | Pd/C catalyst, 50°C | 92% |

| Microwave-Assisted | Solvent-free, 15min | 88% |

Analytical Techniques

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify structural integrity, with characteristic peaks at δ 1.15 (ethyl -CH₃) and δ 3.50 (-OH).

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity (>99%) and identifies trace impurities.

These methodologies ensure reproducibility across academic and industrial settings, fostering collaborative innovation.

Functional Group Transformations

The dual functional nature of 2-(Ethylamino)-2-methylpropan-1-ol, containing both amino and hydroxyl groups, provides multiple opportunities for chemical modifications and derivative formation. Research has demonstrated that this compound undergoes various transformations typical of amino alcohols, with specific reactivity patterns influenced by its tertiary carbon center [4].

Hydroxyl Group Modifications

The primary hydroxyl group in 2-(Ethylamino)-2-methylpropan-1-ol serves as a reactive site for numerous chemical transformations. Oxidation reactions represent the most extensively studied modification pathway. The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using common oxidizing agents .

Oxidation Reactions

Research has established that the compound undergoes oxidation reactions using standard oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) . The oxidation process typically yields 2-(Ethylamino)-2-methylpropanal as the primary product, with the molecular formula C6H13NO and molecular weight of 115.17 g/mol [6].

Protection Strategies

The hydroxyl group can be protected using tert-butyldimethylsilyl (TBDMS) derivatives, following established protocols for alcohol protection [7]. This protection strategy is particularly valuable in multi-step synthetic sequences where selective reactivity is required. The TBDMS protection methodology has been widely documented for similar amino alcohol systems [7].

Esterification Reactions

The primary alcohol functionality readily undergoes esterification reactions with carboxylic acids or acid chlorides. These transformations follow standard Fischer esterification conditions or acyl chloride coupling protocols [8]. The resulting esters maintain the amino functionality while modifying the physical and chemical properties of the molecule.

| Modification Type | Reagent | Product | Yield Range |

|---|---|---|---|

| Oxidation to aldehyde | KMnO4, CrO3 | 2-(Ethylamino)-2-methylpropanal | 70-85% |

| TBDMS Protection | TBDMS-Cl, imidazole | TBDMS-protected derivative | 85-95% |

| Esterification | Acid chlorides | Ester derivatives | 75-90% |

Amino Group Derivatizations

The secondary amino group in 2-(Ethylamino)-2-methylpropan-1-ol exhibits characteristic reactivity patterns that have been exploited for both analytical and synthetic applications. The amino group serves as a nucleophilic center for various derivatization reactions [9] [10].

Analytical Derivatization

For analytical applications, the amino group can be derivatized using chromophoric reagents to enable spectroscopic detection. Common derivatization agents include ortho-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol, which forms highly fluorescent adducts [9]. This derivatization strategy has been particularly useful in high-performance liquid chromatography (HPLC) applications [11].

N-Alkylation Reactions

The secondary amino group undergoes N-alkylation reactions with various alkyl halides under basic conditions. Research has demonstrated that N-methylation can be achieved using methyl iodide in the presence of a base, leading to the formation of tertiary amino derivatives . These modifications significantly alter the basicity and steric properties of the molecule.

Acylation Reactions

The amino group readily undergoes acylation reactions with acid chlorides or anhydrides to form amide derivatives. These transformations are particularly valuable for pharmaceutical applications where amide linkages provide enhanced stability and modified pharmacokinetic properties [12].

| Derivatization Type | Reagent | Detection Method | Sensitivity |

|---|---|---|---|

| OPA Derivatization | OPA/2-mercaptoethanol | Fluorescence | Sub-fmol level |

| N-Methylation | Methyl iodide/base | MS/NMR | Standard |

| Acylation | Acid chlorides | UV/IR | Standard |

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies have been conducted to understand the relationship between molecular structure and biological activity for 2-(Ethylamino)-2-methylpropan-1-ol and its derivatives [13] [14].

Ethylamino Chain Length Effects

Research investigating toll-like receptor 7 (TLR7) agonistic activity has revealed that the length of the ethylamino chain significantly influences biological activity. Studies demonstrate that modifications of the secondary amine of the ethylaminomethylene side chain are poorly tolerated, with optimal activity observed for C2-C4 alkyl chain lengths [13] [14].

Tertiary Carbon Center Importance

The tertiary carbon center in 2-(Ethylamino)-2-methylpropan-1-ol provides crucial steric hindrance that affects both stability and biological activity. Structure-activity studies indicate that this quaternary carbon configuration enhances molecular stability while maintaining essential binding interactions [13].

Positional Isomer Effects

Comparative studies between 2-(Ethylamino)-2-methylpropan-1-ol and its positional isomer 1-(Ethylamino)-2-methylpropan-2-ol (CAS: 73825-96-4) have revealed position-dependent activity patterns. The amino group position critically affects biological activity, with the 2-position showing superior activity profiles in specific applications [15] [16].

| Structural Feature | Activity Impact | Optimization Strategy | Research Evidence |

|---|---|---|---|

| Ethylamino chain length | Determines selectivity | C2-C4 optimization | TLR7 studies |

| Tertiary carbon | Enhances stability | Substitution patterns | Stability studies |

| Amino position | Critical for activity | Positional screening | Isomer comparisons |

Molecular Modeling Approaches

Advanced molecular modeling techniques have been employed to understand the chemical behavior and predict properties of 2-(Ethylamino)-2-methylpropan-1-ol and its derivatives [17] [18].

Density Functional Theory (DFT) Calculations

DFT calculations using the B3LYP functional with various basis sets have been performed to study the reaction mechanisms of 2-(Ethylamino)-2-methylpropan-1-ol derivatives. These studies have provided insights into CO2 absorption mechanisms and reaction pathways [17] [18].

Continuum Solvation Modeling

The conductor-like polarizable continuum model (CPCM) has been employed to study solvent effects on reaction mechanisms. These calculations have been particularly valuable for understanding aqueous-phase reactions and predicting solubility properties [17].

Molecular Dynamics Simulations

Molecular dynamics simulations have been conducted to investigate the conformational behavior and intermolecular interactions of 2-(Ethylamino)-2-methylpropan-1-ol in various environments. These studies provide insights into molecular flexibility and binding modes [17].

| Modeling Method | Application | Key Findings | Computational Level |

|---|---|---|---|

| DFT Calculations | Reaction mechanisms | Two-step CO2 absorption | B3LYP/6-311++G(d,p) |

| CPCM Modeling | Solvent effects | Aqueous stability | SMD/IEF-PCM |

| MD Simulations | Conformational dynamics | Flexible binding | Various force fields |

Salt Form Investigations

The formation of salt derivatives represents a crucial aspect of pharmaceutical development and chemical characterization for 2-(Ethylamino)-2-methylpropan-1-ol [19] [2] [20].

Hydrochloride Salt Formation

The hydrochloride salt of 2-(Ethylamino)-2-methylpropan-1-ol (CAS: 857195-41-6) has been extensively studied as a means to enhance stability and solubility. The salt formation occurs through protonation of the amino group, resulting in a molecular formula of C6H16ClNO with a molecular weight of 153.65 g/mol [19] [2].

Crystalline Form Investigations

Research has identified multiple crystalline forms of the hydrochloride salt, with different polymorphs exhibiting varying stability profiles. The stable crystalline form demonstrates enhanced shelf-life and consistent physicochemical properties [21] [22].

Alternative Salt Forms

Beyond hydrochloride salts, research has investigated other salt forms including nitrate and mesylate derivatives. These alternative salts offer different solubility profiles and may provide advantages in specific applications [23].

| Salt Form | CAS Number | Molecular Weight | Stability | Solubility |

|---|---|---|---|---|

| Hydrochloride | 857195-41-6 | 153.65 g/mol | High | Enhanced |

| Nitrate | Various | 180.20 g/mol | Moderate | High |

| Mesylate | Various | 213.30 g/mol | High | Moderate |